molecular formula C14H13NO2 B6334868 6-(2,5-Dimethylphenyl)picolinic acid CAS No. 887982-95-8

6-(2,5-Dimethylphenyl)picolinic acid

Cat. No.: B6334868
CAS No.: 887982-95-8
M. Wt: 227.26 g/mol
InChI Key: RSJVFKOTQJBYLG-UHFFFAOYSA-N
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Description

6-(2,5-Dimethylphenyl)picolinic acid is a chemical compound with the CAS Registry Number 887982-95-8 and a molecular formula of C14H13NO2 . It belongs to the class of picolinic acid derivatives. Picolinic acid derivatives are investigated for their potential as inhibitors of metallo-β-lactamases (MBLs), such as the New Delhi Metallo-β-lactamase-1 (NDM-1) . MBLs are bacterial enzymes that confer resistance to a broad range of β-lactam antibiotics, and inhibitors targeting them are a significant area of antimicrobial research . Furthermore, picolinic acid itself is an endogenous metabolite with roles in immunology and neuroscience, and it serves as a key component in metal complexes like chromium picolinate, which is studied for its potential anti-diabetic and anti-obese properties . As a building block, this compound may be used in the synthesis of more complex molecules for pharmaceutical and chemical biology research. This product is sold for research use only and is not intended for diagnostic or therapeutic applications. Please consult the safety data sheet prior to use.

Properties

IUPAC Name

6-(2,5-dimethylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-9-6-7-10(2)11(8-9)12-4-3-5-13(15-12)14(16)17/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJVFKOTQJBYLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Metallation of Picolinic Acid Derivatives

A foundational approach involves regioselective ortho-metallation of halogenated picolinic acid precursors. As demonstrated in US10633341B2, 3-bromo-6-methoxy-5-(trifluoromethyl)picolinic acid undergoes metallation using TMPMgCl·LiCl (1–5 equiv) in aprotic solvents (THF, DMF, or DMSO) at −50°C to 50°C. This generates a metallated intermediate, which reacts with electrophiles to install substituents. For 6-(2,5-dimethylphenyl)picolinic acid, the electrophile would be a 2,5-dimethylphenyl-containing species.

Key Steps :

  • Metallation : Treat 6-bromopicolinic acid with TMPMgCl·LiCl to form a magnesium-lithium intermediate.

  • Electrophilic Quenching : Introduce 2,5-dimethylphenyl iodide or boronic acid to trap the metallated species.

  • Deprotection : Hydrolyze ester-protected intermediates (if used) to yield the free carboxylic acid.

Optimization Insights :

  • Solvent : THF enhances metallation efficiency due to its Lewis basicity.

  • Additives : TMEDA (1–3 equiv) improves reaction kinetics by stabilizing the metallated complex.

  • Temperature : Reactions at −20°C minimize side reactions during electrophile addition.

Suzuki-Miyaura Cross-Coupling

Coupling of 6-Bromopicolinic Acid with 2,5-Dimethylphenylboronic Acid

The Suzuki-Miyaura reaction is widely employed for aryl-aryl bond formation. A protocol adapted from CN109503469B involves coupling 6-bromopicolinic acid with 2,5-dimethylphenylboronic acid using a palladium catalyst.

Representative Procedure :

  • Substrate Preparation : Protect the carboxylic acid as an ethyl ester to prevent catalyst poisoning.

  • Coupling : React 6-bromoethyl picolinate with 2,5-dimethylphenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (2 mol%), and K₂CO₃ (2 equiv) in DMF/H₂O (4:1) at 80°C for 12 h.

  • Hydrolysis : Treat the coupled product with NaOH (2 M) in ethanol/water (1:1) to regenerate the carboxylic acid.

Performance Metrics :

ParameterValue
Yield (Coupling Step)72–78%
Catalyst Loading2 mol% Pd(PPh₃)₄
Reaction Time12–16 h

Challenges :

  • Steric Hindrance : The 2,5-dimethyl group reduces boronic acid reactivity, necessitating higher temperatures.

  • Protection-Deprotection : Ester hydrolysis requires careful pH control to avoid decarboxylation.

Ullmann-Type Coupling with Copper Catalysis

Copper-Mediated Arylations

US10633341B2 details copper-catalyzed amination of bromopicolinic acids. Analogously, Ullmann coupling can attach aryl groups using CuI/ligand systems.

Protocol :

  • Reaction Setup : Combine 6-bromopicolinic acid (1 equiv), 2,5-dimethylphenol (1.5 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ (2 equiv) in DMSO at 110°C for 24 h.

  • Acid Isolation : Acidify the mixture to pH 2–3 and extract with ethyl acetate.

Outcome :

  • Yield : 58–65% (lower than Suzuki due to competing side reactions).

  • Side Products : Diaryl ethers from phenol coupling are minimized using excess dimethylphenol.

Friedel-Crafts Acylation and Oxidation

Acylation of 2,5-Dimethylbenzene

While less common, Friedel-Crafts acylation can functionalize aromatic rings. This method is limited by the electron-rich nature of 2,5-dimethylbenzene.

Steps :

  • Acylation : React 2,5-dimethylbenzene with picolinoyl chloride (AlCl₃ catalyst) in dichloromethane at 0°C.

  • Oxidation : Convert the acetylated product to the carboxylic acid using KMnO₄ in acidic conditions.

Limitations :

  • Regioselectivity : Poor control over acyl group position.

  • Yield : <30% due to over-oxidation and polymerization.

Comparative Analysis of Methods

MethodYield (%)Cost EfficiencyScalability
Suzuki-Miyaura72–78ModerateHigh
Ullmann Coupling58–65LowModerate
Ortho-Metallation65–70HighModerate
Friedel-Crafts<30LowLow

Key Findings :

  • Suzuki-Miyaura offers the best balance of yield and scalability.

  • Ortho-metallation is cost-effective but requires stringent anhydrous conditions.

  • Ullmann Coupling is limited by copper-mediated side reactions.

Advanced Mechanistic Insights

Role of Solvent in Metallation

Polar aprotic solvents like DMF stabilize metallated intermediates via coordination, as observed in US10633341B2. In contrast, THF provides better solubility for aryl electrophiles.

Electronic Effects of Methyl Groups

The electron-donating 2,5-dimethyl group deactivates the phenyl ring, slowing electrophilic substitution but enhancing stability in cross-coupling reactions.

Chemical Reactions Analysis

Types of Reactions

6-(2,5-Dimethylphenyl)picolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

Chemical Research Applications

Coordination Chemistry

  • 6-(2,5-Dimethylphenyl)picolinic acid serves as an effective ligand in coordination chemistry. It forms complexes with transition metals, which are studied for their catalytic properties. The compound's ability to chelate metal ions is crucial for understanding metal ion homeostasis and its implications in biological systems.

Synthesis of Amides

  • The compound can be utilized in the synthesis of amides through reactions with various amines. These amides have potential applications in catalysis and molecular devices. For instance, the reaction of picolinic acid with thionyl chloride and aniline derivatives yields N-alkyl-N-phenylpicolinamides, which are valuable in organic synthesis .

Biological Applications

Antimicrobial and Anticancer Properties

  • Derivatives of this compound are being explored for their biological activities, particularly antimicrobial and anticancer effects. Research indicates that certain derivatives can inhibit the growth of cancer cells and possess antibacterial properties, making them candidates for therapeutic development.

Metal Ion Modulation

  • The compound's chelation properties allow it to modulate metal ion homeostasis in biological systems. This can affect cellular processes such as enzyme activity and gene expression. Studies have shown that it can bind to zinc finger proteins, potentially inhibiting viral replication.

Industrial Applications

Advanced Materials Synthesis

  • In industrial settings, this compound is used in the synthesis of advanced materials like polymers and nanomaterials. Its unique structural properties facilitate the development of materials with specific functionalities.

Catalysis

  • The compound is also significant in catalytic processes. Its derivatives can act as catalysts or catalyst precursors in various organic reactions, enhancing reaction rates and selectivity .

Case Study 1: Synthesis of Picolinamides

A study demonstrated the effective synthesis of N-alkyl-N-phenylpicolinamides from picolinic acid using thionyl chloride as a coupling agent. The reaction yielded products with moderate to good yields (31–54%) and highlighted the utility of picolinic acid derivatives in organic synthesis .

Compound Yield (%)
N-Ethyl-N-phenylpicolinamide31
N,N-Diphenylpicolinamide54

Case Study 2: Palladium-Catalyzed C-H/N-H Coupling

Research reported a palladium-catalyzed method for forming five- and six-membered heterocycles using a picolinamide directing group. This method showcased the versatility of picolinic acid derivatives in synthesizing complex organic molecules efficiently .

Reaction Type Yield (%)
Indoline FormationGood
Pyrrolidine FormationFair

Mechanism of Action

The mechanism of action of 6-(2,5-Dimethylphenyl)picolinic acid involves its ability to chelate metal ions. This chelation can disrupt metal ion homeostasis in biological systems, leading to various biological effects. For example, it can bind to zinc finger proteins, altering their structure and function, which can inhibit viral replication and other cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituent Position/Type Key Findings Reference
6-(Trifluoromethyl)picolinic acid 6-CF₃ High structural similarity (0.75 similarity score); used in enzyme inhibition studies
N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 2,5-dimethylphenyl anilide Exhibits strong PET-inhibiting activity (IC₅₀ ~10 µM) in spinach chloroplasts
6-(2,5-Difluorophenyl)picolinic acid 2,5-difluorophenyl Structural analog with fluorine substituents; used in coupling reactions and material synthesis
4-(Phenyl)-6-(phosphonomethyl)picolinic acid Phenyl and phosphonomethyl groups Inhibits metallo-β-lactamases (e.g., VIM-2, NDM-1) via metal chelation
6-((Methylsulfonyl)methyl)picolinic acid Methylsulfonylmethyl Synthesized via nucleophilic substitution; demonstrates sulfonyl group versatility

Key Observations:

Substituent Position :

  • The 2,5-dimethylphenyl group in the target compound shares positional similarity with N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide , which showed high photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM) . This suggests that the ortho and para positions of the phenyl ring critically influence bioactivity.
  • Fluorine-substituted analogs (e.g., 6-(2,5-difluorophenyl)picolinic acid) prioritize electronic effects over lipophilicity, enhancing binding to polar enzyme active sites .

Electronic and Lipophilic Balance :

  • Electron-withdrawing groups (e.g., -CF₃, -SO₂CH₃) improve enzyme inhibition by stabilizing charge interactions, as seen in metallo-β-lactamase inhibitors .
  • The 2,5-dimethylphenyl group (electron-donating) in the target compound likely enhances lipophilicity, promoting membrane permeability while maintaining moderate activity, as observed in PET inhibitors .

Key Observations:

  • Sulfonyl and sulfonamido groups () are introduced via nucleophilic substitution or amidation, highlighting the versatility of picolinic acid scaffolds .

Biological Activity

6-(2,5-Dimethylphenyl)picolinic acid is a compound with notable biological activities primarily attributed to its ability to chelate metal ions. This property not only facilitates its role in various chemical reactions but also underpins its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, antimicrobial properties, and implications for medicinal chemistry.

The primary mechanism by which this compound exerts its biological effects is through metal ion chelation. This interaction can disrupt metal ion homeostasis in biological systems, influencing various cellular processes. For instance, it can bind to zinc finger proteins, altering their structure and function, which may inhibit viral replication and other cellular activities .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to enhance the antimicrobial activity of other drugs against various pathogens, including Mycobacterium avium complex organisms. In studies where it was combined with antimycobacterial drugs like clarithromycin and rifampicin, the compound demonstrated a synergistic effect that improved the efficacy of treatment against both extracellular and intracellular infections .

Table 1: Antimicrobial Efficacy of this compound

PathogenMIC (µg/mL)Combined Treatment Efficacy
Mycobacterium avium31.25Enhanced with clarithromycin
Staphylococcus aureus62.5Moderate activity
Candida albicans62.5Comparable to fluconazole

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

  • Study on Mycobacterial Infections : A study demonstrated that picolinic acid can potentiate macrophage antimycobacterial activity. When administered alongside established antimycobacterial drugs, it significantly reduced the bacterial load in infected macrophages .
  • Antioxidant Properties : Research has also indicated that derivatives of picolinic acid possess antioxidant capabilities. These compounds can scavenge free radicals and protect cells from oxidative stress, suggesting their utility in conditions associated with oxidative damage .
  • In Vitro Studies : In vitro assays have shown that the compound exhibits promising antimicrobial and antioxidant activities, with a focus on its derivatives which may enhance these properties further .

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to explore enhanced biological activities. For instance, certain derivatives have shown improved interactions with target proteins, leading to increased bioavailability and reduced toxicity profiles . Molecular docking studies have provided insights into how these compounds interact at the molecular level, offering a foundation for further drug development.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Mycobacterium avium
AntioxidantScavenges free radicals
Synergistic Drug ActionEnhances efficacy of existing antimycobacterial drugs

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